Sniper(brd)-1

Content Navigation

Standard BRD4 PROTACs fail in cancers with high IAP levels, leaving apoptosis resistance unresolved. SNIPER(BRD)-1 is an IAP-recruiting heterobifunctional degrader that eliminates BRD4 and concurrently degrades cIAP1, cIAP2, and XIAP, directly overcoming this resistance. This intact chimera is essential-co-treatment with unlinked (+)-JQ-1 and LCL-161 cannot replicate the dual depletion. Procure for apoptosis-driven oncology research and mechanistic E3 ligase studies.

- Dual degradation of BRD4 and anti-apoptotic IAPs (cIAP1/2, XIAP).

- Requires ternary complex formation; benchmark compound for IAP-dependent protein erasers.

- Supplied as a solid with verified purity for reproducible assay development.

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

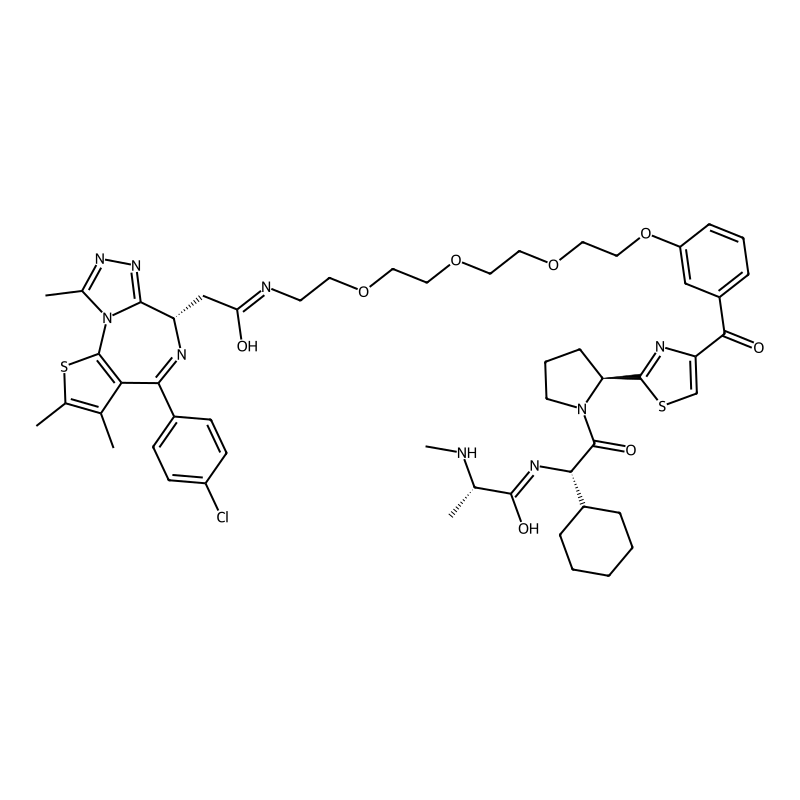

SNIPER(BRD)-1 (CAS: 2095244-54-3) is a specific and nongenetic IAP-dependent protein eraser (SNIPER) that functions as a heterobifunctional degrader. It is composed of the BET bromodomain inhibitor (+)-JQ-1 linked to a derivative of the IAP antagonist LCL-161 [1]. Unlike conventional PROTACs that recruit CRBN or VHL E3 ligases to degrade a target, SNIPER(BRD)-1 specifically recruits Inhibitor of Apoptosis Proteins (IAPs) to ubiquitinate and degrade BRD4 [1]. Crucially, this recruitment mechanism also triggers the concurrent degradation of the E3 ligases themselves, specifically cIAP1, cIAP2, and XIAP. This dual-degradation profile makes it a highly specialized procurement choice for oncology and apoptosis research, where overcoming cellular resistance mediated by anti-apoptotic proteins is a primary objective.

Research Fit

Substituting SNIPER(BRD)-1 with generic BRD4 inhibitors (e.g., JQ1) or standard CRBN/VHL-recruiting PROTACs (e.g., MZ1, ARV-825) fundamentally alters the cellular response. Standard PROTACs degrade BRD4 but leave anti-apoptotic IAP levels intact, which limits the induction of apoptosis in resistant cancer cell lines [1]. Furthermore, attempting to replicate the dual-pathway effect by simply co-administering unlinked (+)-JQ-1 and LCL-161 fails; while this mixture degrades cIAP1 via autoubiquitylation, it cannot form the ternary complex required to degrade BRD4 and XIAP[1]. Therefore, the intact chimeric structure of SNIPER(BRD)-1 is strictly required to achieve simultaneous clearance of both the epigenetic target and the XIAP resistance factor.

Substitution Risk

Concurrent IAP Degradation

SNIPER(BRD)-1 distinguishes itself from standard CRBN/VHL-based BRD4 degraders through its potent, concurrent degradation of anti-apoptotic proteins. Quantitative assays demonstrate that SNIPER(BRD)-1 effectively degrades cIAP1, cIAP2, and XIAP with IC50 values of 6.8 nM, 17 nM, and 49 nM, respectively . In contrast, conventional BRD4 PROTACs like MZ1 or ARV-825 rely on non-IAP ligases and do not clear these anti-apoptotic factors.

| Evidence Dimension | IAP Degradation Potency (IC50) |

| Target Compound Data | cIAP1 (6.8 nM), cIAP2 (17 nM), XIAP (49 nM) |

| Comparator Or Baseline | CRBN/VHL PROTACs (No IAP degradation) |

| Quantified Difference | Exclusive concurrent clearance of IAPs alongside BRD4 |

| Conditions | In vitro biochemical profiling |

Enables researchers to simultaneously eliminate BRD4 and overcome IAP-mediated apoptotic resistance using a single molecule.

Chimeric Linkage vs. Co-treatment

To validate the requirement of the intact SNIPER molecule, researchers compared SNIPER(BRD)-1 against an unlinked mixture of its constituent ligands, (+)-JQ-1 and LCL-161. While the unlinked mixture successfully induced the degradation of cIAP1 (via IAP antagonist-induced autoubiquitylation), it completely failed to degrade XIAP and BRD4[1]. SNIPER(BRD)-1, however, successfully degraded all three targets, proving that the physical linker is mandatory for the ternary complex formation required for BRD4 and XIAP clearance.

| Evidence Dimension | Target Degradation Profile |

| Target Compound Data | Degrades cIAP1, XIAP, and BRD4 |

| Comparator Or Baseline | Unlinked (+)-JQ-1 + LCL-161 mixture (Degrades cIAP1 only) |

| Quantified Difference | Absolute requirement of the linker for BRD4 and XIAP degradation |

| Conditions | Cellular degradation assays |

Prevents buyers from attempting to substitute the chimeric degrader with a cheaper combination of individual inhibitors, which cannot replicate the full degradation profile.

Stereospecificity of the BET-Binding Module

The degradation of BRD4 and XIAP by SNIPER(BRD)-1 is strictly dependent on the active stereoisomer of the BET inhibitor warhead. When compared to the inactive control compound SNIPER(BRD)-4—which incorporates the inactive (-)-JQ-1 enantiomer—SNIPER(BRD)-1 successfully degrades BRD4 and XIAP, whereas SNIPER(BRD)-4 loses this ability entirely, though it retains the ability to degrade cIAP1 [1].

| Evidence Dimension | Target Engagement and Degradation |

| Target Compound Data | SNIPER(BRD)-1 with (+)-JQ-1 (Degrades BRD4 and XIAP) |

| Comparator Or Baseline | SNIPER(BRD)-4 with (-)-JQ-1 (Fails to degrade BRD4 and XIAP) |

| Quantified Difference | Complete loss of BRD4/XIAP degradation with the inactive enantiomer |

| Conditions | Comparative cellular assays |

Highlights the availability of a precise stereochemical negative control (SNIPER(BRD)-4) for rigorous experimental validation of off-target effects.

Cellular Assay Parameters

For practical laboratory workflows, SNIPER(BRD)-1 demonstrates robust efficacy at sub-micromolar to low-micromolar concentrations. In LNCaP prostate cancer cells, treatment with SNIPER(BRD)-1 at 0-1 μM for 6 to 24 hours is sufficient to significantly reduce the protein levels of BRD4, cIAP1, and XIAP . This defines a clear, validated working window for in vitro cellular assays.

| Evidence Dimension | Effective Cellular Concentration |

| Target Compound Data | 0-1 μM (6-24 h incubation) |

| Comparator Or Baseline | Baseline untreated cells |

| Quantified Difference | Significant reduction in BRD4, cIAP1, and XIAP protein levels |

| Conditions | LNCaP cell line |

Provides buyers with established dosing and incubation parameters, reducing the time and cost associated with assay optimization.

Overcoming Apoptotic Resistance in Oncology Models

SNIPER(BRD)-1 is the ideal choice for studies where cancer cell lines exhibit resistance to standard BRD4 inhibitors or CRBN/VHL PROTACs due to the overexpression of anti-apoptotic proteins (cIAP1/2, XIAP). Its dual-degradation profile directly addresses this resistance mechanism .

Ternary Complex Mechanism Studies

Because SNIPER(BRD)-1 degrades cIAP1 via autoubiquitylation but requires ternary complex formation to degrade XIAP and BRD4, it serves as an essential benchmark compound for structural biologists and biochemists investigating the differential degradation mechanisms of E3 ligases [1].

Dual-Target Degradation Assay Development

Procured for assay development where the simultaneous knockdown of an epigenetic reader (BRD4) and an apoptosis inhibitor (IAP) is required. It eliminates the off-target effects and pharmacokinetic discrepancies associated with using two separate, unlinked drugs [1].

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Explore Compound Types